Cas no 2228694-38-8 (3-amino-2-(3-cyclopropylphenyl)propan-1-ol)

3-Amino-2-(3-cyclopropylphenyl)propan-1-ol is a chiral amino alcohol derivative featuring a cyclopropylphenyl moiety, which imparts structural rigidity and potential pharmacological relevance. Its distinct molecular architecture, combining an aromatic cyclopropyl group with a β-amino alcohol scaffold, makes it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of both amino and hydroxyl functional groups enables versatile reactivity, facilitating applications in asymmetric synthesis and ligand design. The cyclopropyl ring enhances metabolic stability, making this compound particularly useful in the development of bioactive molecules. Its well-defined stereochemistry further supports its utility in enantioselective transformations and drug discovery research.
3-amino-2-(3-cyclopropylphenyl)propan-1-ol structure
2228694-38-8 structure
商品名:3-amino-2-(3-cyclopropylphenyl)propan-1-ol
CAS番号:2228694-38-8
MF:C12H17NO
メガワット:191.269483327866
CID:6352396
PubChem ID:165971667

3-amino-2-(3-cyclopropylphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-2-(3-cyclopropylphenyl)propan-1-ol
    • EN300-1736577
    • 2228694-38-8
    • インチ: 1S/C12H17NO/c13-7-12(8-14)11-3-1-2-10(6-11)9-4-5-9/h1-3,6,9,12,14H,4-5,7-8,13H2
    • InChIKey: YFKDJOBCMFDPRS-UHFFFAOYSA-N
    • ほほえんだ: OCC(CN)C1=CC=CC(=C1)C1CC1

計算された属性

  • せいみつぶんしりょう: 191.131014166g/mol
  • どういたいしつりょう: 191.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 46.2Ų

3-amino-2-(3-cyclopropylphenyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1736577-0.25g
3-amino-2-(3-cyclopropylphenyl)propan-1-ol
2228694-38-8
0.25g
$1235.0 2023-09-20
Enamine
EN300-1736577-1.0g
3-amino-2-(3-cyclopropylphenyl)propan-1-ol
2228694-38-8
1g
$1343.0 2023-05-23
Enamine
EN300-1736577-10.0g
3-amino-2-(3-cyclopropylphenyl)propan-1-ol
2228694-38-8
10g
$5774.0 2023-05-23
Enamine
EN300-1736577-0.5g
3-amino-2-(3-cyclopropylphenyl)propan-1-ol
2228694-38-8
0.5g
$1289.0 2023-09-20
Enamine
EN300-1736577-5g
3-amino-2-(3-cyclopropylphenyl)propan-1-ol
2228694-38-8
5g
$3894.0 2023-09-20
Enamine
EN300-1736577-10g
3-amino-2-(3-cyclopropylphenyl)propan-1-ol
2228694-38-8
10g
$5774.0 2023-09-20
Enamine
EN300-1736577-5.0g
3-amino-2-(3-cyclopropylphenyl)propan-1-ol
2228694-38-8
5g
$3894.0 2023-05-23
Enamine
EN300-1736577-0.05g
3-amino-2-(3-cyclopropylphenyl)propan-1-ol
2228694-38-8
0.05g
$1129.0 2023-09-20
Enamine
EN300-1736577-0.1g
3-amino-2-(3-cyclopropylphenyl)propan-1-ol
2228694-38-8
0.1g
$1183.0 2023-09-20
Enamine
EN300-1736577-2.5g
3-amino-2-(3-cyclopropylphenyl)propan-1-ol
2228694-38-8
2.5g
$2631.0 2023-09-20

3-amino-2-(3-cyclopropylphenyl)propan-1-ol 関連文献

3-amino-2-(3-cyclopropylphenyl)propan-1-olに関する追加情報

Exploring the Potential of 3-amino-2-(3-cyclopropylphenyl)propan-1-ol (CAS No. 2228694-38-8) in Modern Research

The compound 3-amino-2-(3-cyclopropylphenyl)propan-1-ol (CAS No. 2228694-38-8) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and biochemical research. This cyclopropylphenyl-derived molecule features an amino-propanol backbone, which is a common motif in drug discovery. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, especially those targeting neurological and metabolic pathways.

One of the key reasons behind the growing interest in 3-amino-2-(3-cyclopropylphenyl)propan-1-ol is its versatility. The cyclopropyl ring introduces steric constraints that can enhance binding affinity to specific biological targets, while the amino-propanol moiety offers opportunities for further functionalization. This makes it a valuable intermediate in the development of novel therapeutics, particularly in areas such as central nervous system (CNS) drug discovery and enzyme inhibition.

In the context of current trends, the demand for small-molecule modulators and precision medicine has driven researchers to explore compounds like 3-amino-2-(3-cyclopropylphenyl)propan-1-ol. Its structural features align well with the search for selective receptor agonists and allosteric modulators, which are hot topics in AI-driven drug design. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been employed to predict its interactions with various biological targets.

Another area where 3-amino-2-(3-cyclopropylphenyl)propan-1-ol shows promise is in the field of metabolomics. Its potential to influence metabolic pathways has led to investigations into its role in lipid metabolism and energy homeostasis. These studies are particularly relevant given the rising global focus on metabolic disorders such as diabetes and obesity. The compound's ability to modulate key enzymes or receptors could pave the way for new therapeutic strategies.

From a synthetic chemistry perspective, the preparation of 3-amino-2-(3-cyclopropylphenyl)propan-1-ol involves stereoselective synthesis techniques, which are critical for achieving high purity and desired pharmacological activity. Recent advancements in catalytic asymmetric synthesis have improved the efficiency of producing such compounds, making them more accessible for research and development. This aligns with the broader industry shift toward green chemistry and sustainable synthesis methods.

In summary, 3-amino-2-(3-cyclopropylphenyl)propan-1-ol (CAS No. 2228694-38-8) represents a fascinating subject of study with wide-ranging implications. Its structural uniqueness, combined with its potential applications in drug discovery, metabolomics, and synthetic chemistry, positions it as a compound of significant interest. As research continues to uncover its full potential, this molecule may play a pivotal role in addressing some of the most pressing challenges in modern science and medicine.

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